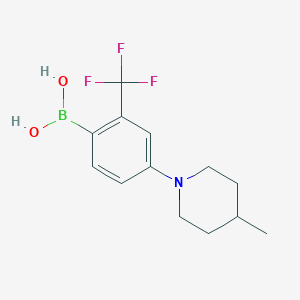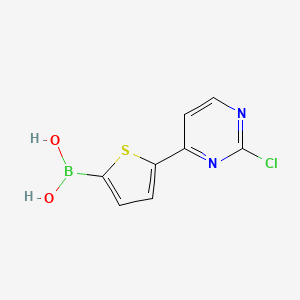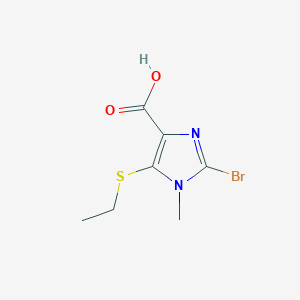
2-Bromo-5-(ethylsulfanyl)-1-methylimidazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-(ethylsulfanyl)-1-methylimidazole-4-carboxylic acid is a heterocyclic organic compound that contains bromine, sulfur, and nitrogen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(ethylsulfanyl)-1-methylimidazole-4-carboxylic acid typically involves the bromination of a precursor imidazole compound followed by the introduction of the ethylsulfanyl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The ethylsulfanyl group can be introduced using ethylthiol in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-(ethylsulfanyl)-1-methylimidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrogen derivative of the imidazole.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Bromo-5-(ethylsulfanyl)-1-methylimidazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the development of materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-(ethylsulfanyl)-1-methylimidazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The ethylsulfanyl group can enhance the compound’s ability to penetrate biological membranes, while the bromine atom can participate in halogen bonding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-methylimidazole-4-carboxylic acid: Lacks the ethylsulfanyl group, which may affect its reactivity and applications.
5-(Ethylsulfanyl)-1-methylimidazole-4-carboxylic acid:
Uniqueness
2-Bromo-5-(ethylsulfanyl)-1-methylimidazole-4-carboxylic acid is unique due to the presence of both bromine and ethylsulfanyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various synthetic and research purposes.
Propriétés
Formule moléculaire |
C7H9BrN2O2S |
|---|---|
Poids moléculaire |
265.13 g/mol |
Nom IUPAC |
2-bromo-5-ethylsulfanyl-1-methylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C7H9BrN2O2S/c1-3-13-5-4(6(11)12)9-7(8)10(5)2/h3H2,1-2H3,(H,11,12) |
Clé InChI |
MAMZAJUIMHLKFT-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=C(N=C(N1C)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[[3-[(4-Boronobenzoyl)amino]-2-hydroxypropyl]sulfamoyl]-2-[[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B14084576.png)
![1-[Dichloro(phenyl)methyl]naphthalene](/img/structure/B14084578.png)
![7-Bromo-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084584.png)

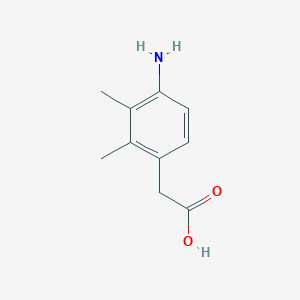
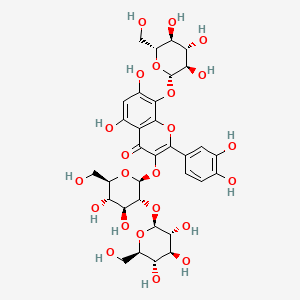


![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-chlorophenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084633.png)

![4-[(4-Butoxyphenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B14084660.png)
